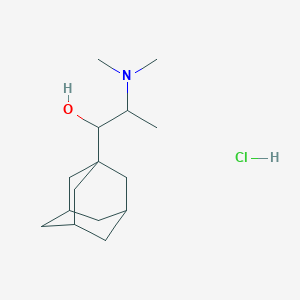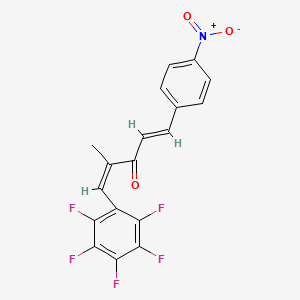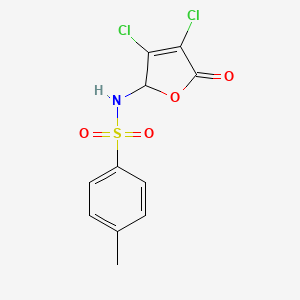![molecular formula C20H19N3OS B5211742 N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide, also known as PPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPTB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
科学研究应用
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibitors like N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide have been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
作用机制
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate proteins, leading to decreased insulin signaling and glucose uptake. Inhibition of PTP1B by N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide leads to increased insulin signaling and glucose uptake, resulting in improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been shown to have off-target effects on other proteins, which may limit its therapeutic potential.
实验室实验的优点和局限性
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide is a potent and selective inhibitor of PTP1B, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has off-target effects on other proteins, which may complicate data interpretation. Additionally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has poor solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
Future research on N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide should focus on developing more potent and selective inhibitors of PTP1B that have fewer off-target effects. Additionally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and other PTP1B inhibitors should be studied in clinical trials to determine their safety and efficacy in treating type 2 diabetes and obesity. Finally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and other PTP1B inhibitors should be studied in combination with other anti-diabetic and anti-obesity drugs to determine their potential synergistic effects.
合成方法
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide can be synthesized using a multistep synthetic route that involves the reaction of 4-chloro-6-phenylpyrimidine with thiourea to form 6-phenyl-4-pyrimidinylthiourea. This intermediate is then reacted with 2-bromo-N-phenylbutanamide to form N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide. The final product is obtained after purification and characterization using various spectroscopic techniques.
属性
IUPAC Name |
N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-18(20(24)23-16-11-7-4-8-12-16)25-19-13-17(21-14-22-19)15-9-5-3-6-10-15/h3-14,18H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRGZQPZJXHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5211665.png)
![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-[(4-methoxy-1-naphthyl)methylene]-2-furohydrazide](/img/structure/B5211673.png)



![methyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5211715.png)

![4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B5211732.png)
![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
